molecular formula C12H14O3 B11765827 Methyl 4-methyl-3-propanoylbenzoate

Methyl 4-methyl-3-propanoylbenzoate

Cat. No.: B11765827
M. Wt: 206.24 g/mol
InChI Key: URXIBUOZVHPVTA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-propionylbenzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a propionyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-propionylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-methyl-3-propionylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by esterification with methanol.

Industrial Production Methods

In industrial settings, the production of methyl 4-methyl-3-propionylbenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity methyl 4-methyl-3-propionylbenzoate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-propionylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4-methyl-3-propionylbenzoic acid.

    Reduction: 4-methyl-3-propionylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-methyl-3-propionylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-propionylbenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the propionyl group allows it to participate in acylation reactions, while the methyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-propionylbenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 4-methylbenzoate: Lacks the propionyl group.

    Methyl 3-propionylbenzoate: The propionyl group is positioned differently on the benzene ring.

Uniqueness

Methyl 4-methyl-3-propionylbenzoate is unique due to the specific positioning of both the methyl and propionyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-methyl-3-propanoylbenzoate

InChI

InChI=1S/C12H14O3/c1-4-11(13)10-7-9(12(14)15-3)6-5-8(10)2/h5-7H,4H2,1-3H3

InChI Key

URXIBUOZVHPVTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(=O)OC)C

Origin of Product

United States

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